molecular formula C13H20N2O4S B2518072 N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide CAS No. 2319723-66-3

N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide

Cat. No.: B2518072
CAS No.: 2319723-66-3
M. Wt: 300.37
InChI Key: YKBMDDPUSVCBCJ-UHFFFAOYSA-N
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Description

N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide is an ethanediamide derivative characterized by two distinct substituents:

  • N-position: A 2-methoxy-4-(methylsulfanyl)butyl chain, providing aliphatic flexibility, electron-donating methoxy groups, and a thioether (methylsulfanyl) moiety.

This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to furan-based ligands and sulfur-containing groups. Its synthesis likely involves amide coupling between ethanedioic acid derivatives and appropriately functionalized amines .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-methoxy-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-18-10(5-7-20-2)8-14-12(16)13(17)15-9-11-4-3-6-19-11/h3-4,6,10H,5,7-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBMDDPUSVCBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the 2-methoxy-4-(methylsulfanyl)butylamine. These intermediates are then reacted with ethanediamide under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the methylsulfanyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents and conditions used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound

Scientific Research Applications

The compound has been studied for its various biological activities, particularly in the fields of oncology and antimicrobial research .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action :
    • Induces apoptosis in cancer cells by modulating mitochondrial pathways, leading to increased pro-apoptotic proteins.
    • Causes cell cycle arrest, inhibiting proliferation in various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
  • Case Studies :
    • A study demonstrated that related compounds showed effective inhibition of cell growth in cancer models, with IC50 values ranging from 20 to 50 µM .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Activity Spectrum :
    • Exhibits antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
  • Mechanism of Action :
    • The sulfonamide group may inhibit bacterial enzymes, while the furan moiety can interact with bacterial membranes .

Synthesis and Characterization

The synthesis of N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide typically involves multi-step organic reactions:

  • Formation of Intermediate : Reaction between furan derivatives and appropriate alkyl halides under basic conditions.
  • Functionalization : Introduction of the methoxy and methylsulfanyl groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N’-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the methoxy and methylsulfanyl groups play a crucial role in binding to these targets and modulating their activity. The compound can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Ethanediamide Derivatives

N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide (5875-91-2)
  • Key Differences :
    • Substituent at N-position: 4-methylbenzyl (aromatic) vs. 2-methoxy-4-(methylsulfanyl)butyl (aliphatic with sulfur).
    • Physicochemical Properties :
Property Target Compound 5875-91-2
Polar Surface Area (Ų) ~85 (estimated) 71.34
Density (g/cm³) ~1.25 (estimated) 1.2
Refractive Index ~1.58 (estimated) 1.565
  • The thioether in the target compound may confer redox-sensitive properties, unlike the inert 4-methylbenzyl group .
N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide
  • Key Differences :
    • Substituents: Symmetric aromatic acetamide groups vs. asymmetric furan/thioether-aliphatic chains.
    • Applications : The symmetric compound’s rigid aromatic structure favors solid-state packing (e.g., crystallinity), while the target compound’s flexibility may enhance solubility in organic solvents .

Furan-Containing Analogues

N-phenyl-2-furohydroxamic acid (Compound 11 in )
  • Key Differences :
    • Hydroxamic acid vs. ethanediamide backbone.
    • Bioactivity : Hydroxamic acids are potent metalloenzyme inhibitors (e.g., histone deacetylases), whereas ethanediamides may target proteases or kinases. The furan moiety in both compounds could enhance binding to hydrophobic pockets .
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
  • Key Differences :
    • Oxadiazole ring vs. ethanediamide core.
    • Antifungal Activity : LMM11 showed efficacy against fungal strains (e.g., Candida albicans), suggesting the target compound’s furan and sulfur groups may similarly contribute to antimicrobial properties .

Sulfur-Containing Analogues

Ranitidine-related Compounds ()
  • Key Differences :
    • Ranitidine derivatives feature nitroethenediamine backbones, while the target compound is an ethanediamide.
    • Stability : Both contain sulfur groups (thioethers), but ranitidine’s sulfhydryl groups are prone to oxidation, forming disulfides. The target compound’s methylsulfanyl group may offer better oxidative stability .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Key Differences: Sulfonyl vs. thioether groups.

Biological Activity

N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Recent studies have indicated that this compound exhibits a variety of biological activities, including:

  • Antitumor Activity : In vitro studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Effects : Preliminary tests indicate potential efficacy against certain bacterial strains, suggesting a role as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Tubulin Polymerization : Similar to other known antitumor agents, this compound may bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G(2)/M phase.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, triggering apoptotic pathways.
  • Modulation of Signaling Pathways : It may interfere with various signaling cascades involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on human prostate cancer cells (PC-3). The results showed a significant reduction in cell viability and induction of apoptosis at concentrations as low as 10 µM. The study concluded that this compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Antimicrobial Activity

In another research effort, the compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial properties that warrant further exploration.

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